

# A Researcher's Guide to Sourcing and Purchasing Research-Grade 3-Ethylacetophenone

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## Compound of Interest

Compound Name: **3-Ethylacetophenone**

Cat. No.: **B146817**

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information for researchers, scientists, and drug development professionals on the procurement and quality assessment of research-grade **3-Ethylacetophenone** (CAS No. 22699-70-3). This document outlines key suppliers, purity specifications, and detailed experimental protocols for quality control. Furthermore, it explores the role of the acetophenone scaffold in the development of targeted therapeutics.

## Sourcing Research-Grade 3-Ethylacetophenone: A Comparative Overview

The acquisition of high-purity **3-Ethylacetophenone** is critical for reproducible and reliable research outcomes. A variety of chemical suppliers offer this compound at different grades, quantities, and price points. Below is a summary of offerings from several reputable vendors to facilitate informed purchasing decisions. It is imperative to request a lot-specific Certificate of Analysis (CoA) to ensure the material meets the requirements of your specific application.

Supplier	Purity Specification(s)	Available Quantities	Price Range (USD)	Notes
Sigma-Aldrich	≥97%	1g, 5g, 25g	~\$50 - \$200	Often provides comprehensive analytical data and documentation.
Apollo Scientific	≥95%	1g, 5g, 10g	~\$100 - \$350	Known for a wide range of research chemicals and flexible sizing. <a href="#">[1]</a>
ChemicalBook	98%, 99.8% (listed from various suppliers)	Kg quantities available	~\$1 - \$9 / Kg (for bulk)	A platform that connects multiple suppliers, primarily for bulk orders. <a href="#">[2]</a>
Sunway Pharm Ltd	97%	1g, 5g	~\$170 - \$550	Provides product number and basic detection information. <a href="#">[3]</a>
CymitQuimica	95%	100mg, 250mg, 1g, 5g, 10g	~\$35 - \$380	Lists multiple product options and provides some physical properties. <a href="#">[4]</a>
Aromsyn Co.,Ltd.	98.0%	Inquiry for quote	Inquiry for quote	Specializes in high-purity aromatic compounds for R&D and industrial use. <a href="#">[5]</a>

Note: Prices are approximate and subject to change. It is recommended to contact suppliers directly for current pricing and availability.

## Quality Control: Ensuring the Integrity of 3-Ethylacetophenone

Prior to its use in any experimental setting, particularly in drug development, rigorous quality control is essential to verify the identity and purity of **3-Ethylacetophenone**. The following are detailed protocols for the most common and effective analytical techniques.

### High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a precise method for determining the purity of a sample by separating it into its individual components. A reverse-phase method is suitable for **3-Ethylacetophenone**.

Experimental Protocol:

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5  $\mu$ m particle size).
- Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is effective. A typical starting point is a 60:40 (v/v) mixture of acetonitrile and water.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 245 nm, which corresponds to the  $\lambda_{\text{max}}$  of the acetophenone chromophore.
- Sample Preparation: Accurately weigh approximately 10 mg of **3-Ethylacetophenone** and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector. Filter the sample through a 0.45  $\mu$ m syringe filter before injection.
- Injection Volume: 10  $\mu$ L.

- Analysis: The purity is determined by the area percentage of the principal peak relative to the total area of all observed peaks.

## Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Volatile Impurity Profiling

GC-MS is a powerful technique for identifying the compound based on its mass spectrum and for detecting any volatile impurities.

Experimental Protocol:

- Instrumentation: A GC system coupled with a Mass Spectrometer.
- Column: A non-polar capillary column, such as a DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25  $\mu$ m film thickness.
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Injector Temperature: 250 °C.
- Oven Temperature Program:
  - Initial temperature: 80 °C, hold for 2 minutes.
  - Ramp to 280 °C at a rate of 10 °C/min.
  - Hold at 280 °C for 5 minutes.
- MS Detector: Electron Ionization (EI) mode at 70 eV. Scan range of 50-500 m/z.
- Sample Preparation: Prepare a 1 mg/mL solution of **3-Ethylacetophenone** in a volatile solvent such as dichloromethane or hexane.
- Injection Volume: 1  $\mu$ L in split mode (e.g., 50:1 split ratio).
- Analysis: The identity of **3-Ethylacetophenone** is confirmed by matching its mass spectrum with a reference spectrum. Impurities are identified by their respective mass spectra and retention times.

# Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

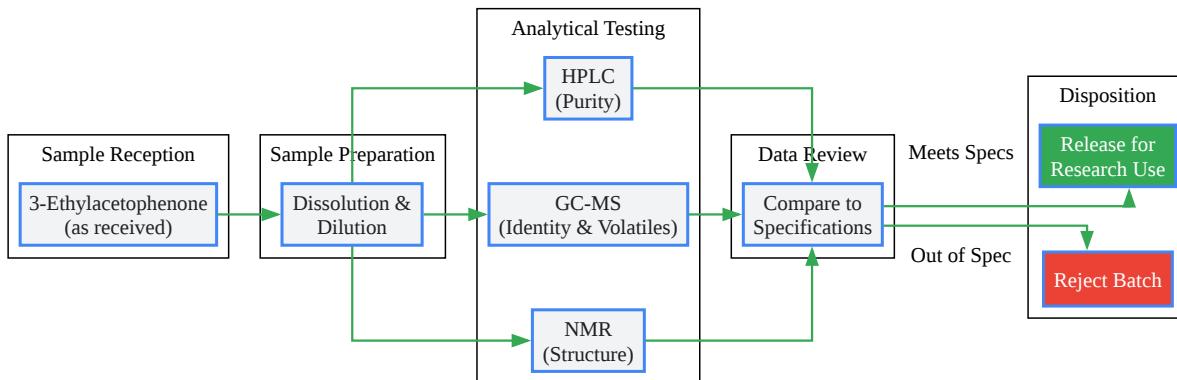
NMR spectroscopy is crucial for confirming the chemical structure of **3-Ethylacetophenone**.

Experimental Protocol:

- Instrumentation: A 400 MHz or higher NMR spectrometer.
- Sample Preparation for  $^1\text{H}$  NMR: Dissolve 5-10 mg of **3-Ethylacetophenone** in approximately 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) or another suitable deuterated solvent. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- $^1\text{H}$  NMR Analysis: Acquire the proton NMR spectrum. The expected signals for **3-Ethylacetophenone** are: a triplet corresponding to the methyl protons of the ethyl group, a quartet for the methylene protons of the ethyl group, a singlet for the acetyl methyl protons, and multiplets for the aromatic protons.
- Sample Preparation for  $^{13}\text{C}$  NMR: Dissolve 20-50 mg of **3-Ethylacetophenone** in approximately 0.6-0.7 mL of a deuterated solvent.
- $^{13}\text{C}$  NMR Analysis: Acquire the carbon NMR spectrum. The spectrum should show distinct peaks for the carbonyl carbon, the aliphatic carbons of the ethyl and acetyl groups, and the aromatic carbons.

## Visualizing Experimental and Synthetic Workflows

To aid in the conceptualization of the quality control process and the synthetic utility of **3-Ethylacetophenone**, the following diagrams have been generated using Graphviz.



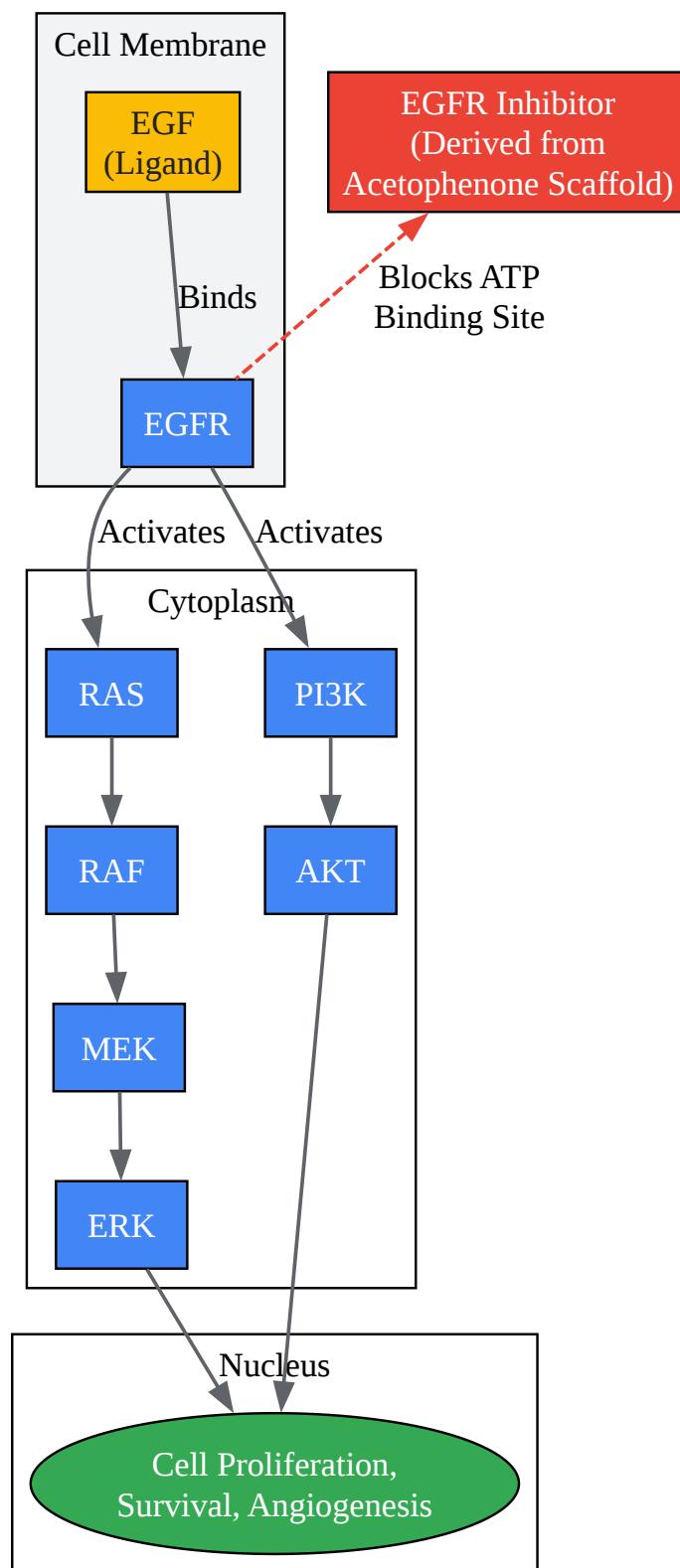
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Caption: Quality Control Workflow for Research-Grade **3-Ethylacetophenone**.

## Application in Drug Development: The Acetophenone Scaffold in Kinase Inhibitors

The acetophenone moiety is a versatile building block in medicinal chemistry. Its derivatives are integral to the synthesis of a wide range of biologically active compounds. One prominent area is the development of kinase inhibitors, which are crucial in oncology. For instance, the epidermal growth factor receptor (EGFR) signaling pathway is often dysregulated in cancer, making EGFR a key therapeutic target.

Many small-molecule EGFR inhibitors feature a core structure that can be synthesized from acetophenone derivatives.<sup>[6]</sup> The general synthetic logic often involves the modification of the acetyl group and functionalization of the aromatic ring to achieve potent and selective binding to the ATP-binding pocket of the kinase domain.



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Caption: Simplified EGFR Signaling Pathway and the Action of a Kinase Inhibitor.

This guide provides a foundational framework for the procurement and quality assessment of **3-Ethylacetophenone** for research and development purposes. By adhering to rigorous quality control protocols and understanding the synthetic potential of this versatile chemical, researchers can enhance the reliability and impact of their scientific endeavors.

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